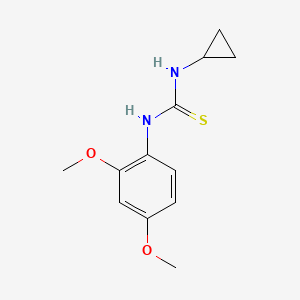
N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea (CDPTU) is a small molecule compound that has been extensively studied for its potential therapeutic applications. CDPTU belongs to the class of thiourea derivatives and is known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea is not fully understood. However, it has been proposed that the compound exerts its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). COX-2 and LOX are enzymes that are involved in the production of inflammatory mediators. Inhibition of these enzymes leads to a reduction in the production of inflammatory mediators, which results in the anti-inflammatory and analgesic effects of N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes. N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea has been shown to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea has several advantages for lab experiments. The compound is easy to synthesize and purify, and it is stable under normal laboratory conditions. N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea has also been shown to possess a wide range of biological activities, which make it a potential candidate for the development of new therapeutics. However, N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea also has some limitations for lab experiments. The compound has low solubility in water, which makes it difficult to administer in vivo. In addition, the mechanism of action of N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea is not fully understood, which makes it difficult to design experiments to investigate its biological effects.
Zukünftige Richtungen
N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea has several potential future directions for research. The compound has been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases and pain. N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea has also been shown to possess anticancer properties, which make it a potential candidate for the development of new cancer therapeutics. In addition, N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea has been shown to possess antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases. Further research is needed to fully understand the mechanism of action of N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea and to investigate its potential therapeutic applications.
Synthesemethoden
N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea can be synthesized by reacting cyclopropyl isocyanate with 2,4-dimethoxyaniline in the presence of thiourea. The reaction yields a white crystalline solid, which can be further purified by recrystallization. The synthesis of N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea has been reported in several research articles, and the compound has been synthesized using different methods with varying yields.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. N-cyclopropyl-N'-(2,4-dimethoxyphenyl)thiourea has also been shown to possess analgesic properties, which make it a potential candidate for the treatment of pain.
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-(2,4-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2S/c1-15-9-5-6-10(11(7-9)16-2)14-12(17)13-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNPJHUWKJIIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-3-(2,4-dimethoxyphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

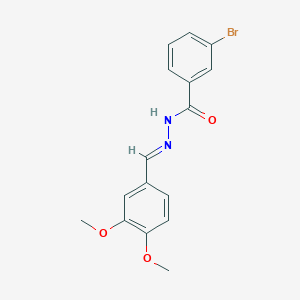
![4-{[(3,4-dichlorophenyl)amino]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5716944.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5716962.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5716963.png)
![2-[(2-quinolinylcarbonyl)amino]benzoic acid](/img/structure/B5716975.png)
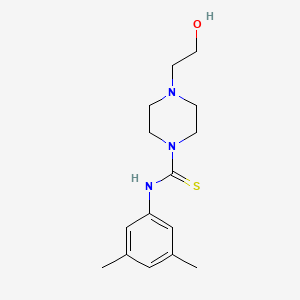
![4-ethyl-3-(2-furyl)-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5716989.png)
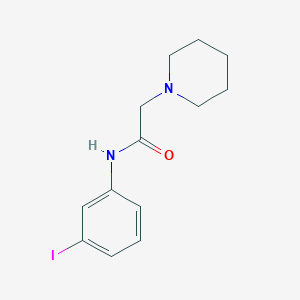
![4-iodo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5716997.png)
![N-ethyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5717002.png)
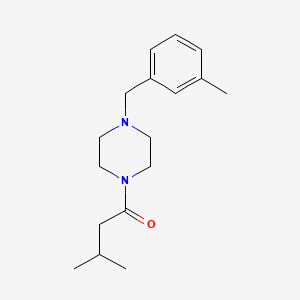
![N-(2-methoxy-5-methylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5717010.png)
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5717026.png)
![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5717034.png)